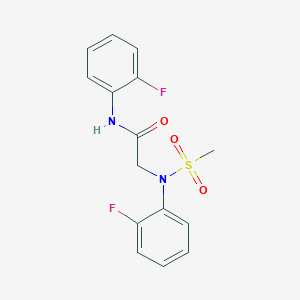
N~1~,N~2~-bis(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide involves complex reactions where fluorosulfonyl and (trifluoromethyl)sulfonyl groups play crucial roles. For example, acyclic sulfur−nitrogen compounds exhibit extensive electron delocalization, impacting their synthesis and structural properties (Haas et al., 1996).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by strong intermolecular hydrogen-bonding and electron delocalization, which influence their molecular geometry and electronic properties. The synthesis and crystal structure of N-(3-thenoyl)fluorosulfonimide showcase these aspects, contributing to our understanding of the molecular structure (Macneill et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide and its analogs are influenced by their sulfonyl groups. The reaction dynamics and products formed from nucleophilic attacks on these groups are significant for understanding the chemical behavior of such compounds (Ying et al., 2000).
Physical Properties Analysis
The physical properties, including ionic conductivity and viscosity, of ionic liquids related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, are crucial for their applications. Studies on N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids provide insights into these properties and their implications (Zhou et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds within the same class as N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, are determined by their structural features. For instance, the study of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid highlights the influence of structural components on chemical stability and reactivity (Yang et al., 2017).
Wissenschaftliche Forschungsanwendungen
Ionogel-based Solid-State Supercapacitor
A study by Nègre et al. (2016) focuses on the application of inorganic gel polymer electrolytes, including N-methyl-N-propylpiperidinium bis(fluorosulfonyl)imide, in all solid-state supercapacitors. These ionogels exhibit high ionic conductivity over a wide temperature range, making them suitable for non-toxic and safer supercapacitors with potential packaging and flexible device applications (Nègre et al., 2016).
Electrolyte Solvation and Ionic Association
Han et al. (2022) explored the properties of bis(fluorosulfonyl)imide anion, which is useful in lithium salts and ionic liquids for battery electrolyte applications. The study provided insights into the anion's properties concerning solvate formation and electrolyte characteristics, contributing to a better understanding of battery electrolyte chemistry (Han et al., 2022).
Synthesis and Electrochemistry of Sulfur-Nitrogen Compounds
Macneill et al. (2009) investigated the electrochemical properties of N-(3-Thenoyl)fluorosulfonimide, a compound structurally related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide. The research provided insights into the synthesis, structure, and potential electrochemical applications of these compounds (Macneill et al., 2009).
Eigenschaften
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-9-5-3-7-12(14)17)10-15(20)18-13-8-4-2-6-11(13)16/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHYFXAGDCIWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)


![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)
![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)
![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)